![molecular formula C18H20FN3O3S B6440730 2-[1-(5-fluoro-2-methoxybenzenesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine CAS No. 2549003-88-3](/img/structure/B6440730.png)
2-[1-(5-fluoro-2-methoxybenzenesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyrrole and pyridine rings, followed by the introduction of the benzenesulfonyl group. The fluorine and methoxy groups would likely be introduced through a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. It’s likely to be a solid at room temperature, and its solubility would depend on the specific functional groups present in the molecule .Safety and Hazards
Mechanism of Action
Target of Action
For instance, the pyrrole ring is a key structural component in many biologically active compounds .
Mode of Action
The presence of a pyrrole ring and a benzenesulfonyl group suggests that it may interact with its targets through a variety of non-covalent interactions, including hydrogen bonding, pi-stacking, and electrostatic interactions .
Biochemical Pathways
Compounds containing pyrrole rings have been shown to interact with a variety of biochemical pathways, including those involved in signal transduction, enzyme inhibition, and gene regulation .
Pharmacokinetics
The presence of a benzenesulfonyl group and a pyrrole ring suggests that it may have good bioavailability, as these functional groups are commonly found in orally bioavailable drugs .
Result of Action
Compounds containing pyrrole rings have been shown to exhibit a variety of biological activities, including antibacterial, antifungal, and anticancer activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of the compound .
properties
IUPAC Name |
1-(5-fluoro-2-methoxyphenyl)sulfonyl-5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3S/c1-25-16-6-5-14(19)10-17(16)26(23,24)22-9-7-13-11-21(12-15(13)22)18-4-2-3-8-20-18/h2-6,8,10,13,15H,7,9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBHMABJYRZMTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC3C2CN(C3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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